molecular formula C17H18O4 B5216032 4-ETHYL-7-((2-OXOCYCLOHEXYL)OXY)-2H-CHROMEN-2-ONE

4-ETHYL-7-((2-OXOCYCLOHEXYL)OXY)-2H-CHROMEN-2-ONE

Cat. No.: B5216032
M. Wt: 286.32 g/mol
InChI Key: PFMVTHXJGHFFIA-UHFFFAOYSA-N
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Description

4-ETHYL-7-((2-OXOCYCLOHEXYL)OXY)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of an ethyl group at the 4th position and a 2-oxocyclohexyl group at the 7th position, attached through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-7-((2-OXOCYCLOHEXYL)OXY)-2H-CHROMEN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylcoumarin and 2-oxocyclohexanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-7-((2-OXOCYCLOHEXYL)OXY)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and oxocyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted chromen-2-ones.

Scientific Research Applications

4-ETHYL-7-((2-OXOCYCLOHEXYL)OXY)-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-ETHYL-7-((2-OXOCYCLOHEXYL)OXY)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHYL-7-((2-OXO-2-PHENYL)OXY)-2H-CHROMEN-2-ONE
  • 4-ETHYL-7-METHYL-2-OXO-2H-CHROMEN-5-YL CYCLOHEXANECARBOXYLATE

Uniqueness

4-ETHYL-7-((2-OXOCYCLOHEXYL)OXY)-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-ethyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-2-11-9-17(19)21-16-10-12(7-8-13(11)16)20-15-6-4-3-5-14(15)18/h7-10,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMVTHXJGHFFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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